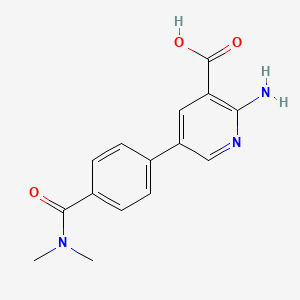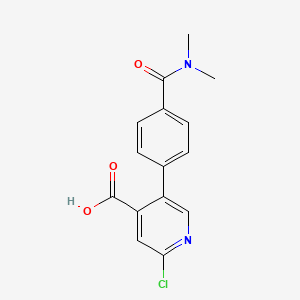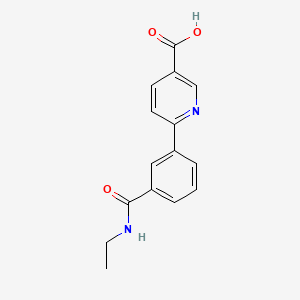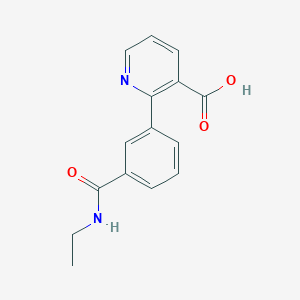![molecular formula C15H14N2O3 B6392665 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261996-19-3](/img/structure/B6392665.png)
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is a versatile chemical compound with intriguing properties. It is known for its applications in various scientific research areas, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a picolinic acid moiety linked to a phenyl group substituted with an N-ethylaminocarbonyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-(N-ethylaminocarbonyl)phenylboronic acid.
Suzuki–Miyaura Coupling: The key step in the synthesis is the Suzuki–Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 50 to 80°C and reaction times of 12 to 24 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
作用机制
The mechanism of action of 6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with an amino group instead of a carboxylic acid group.
4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with the substitution at the 4-position of the picolinic acid.
Uniqueness
6-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-16-14(18)11-6-3-5-10(9-11)12-7-4-8-13(17-12)15(19)20/h3-9H,2H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQSSVNDGNYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392598.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392599.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6392603.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392606.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392629.png)
![2-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6392632.png)

![4-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392644.png)
![2-[3-(N-ETHYLAMINOCARBONYL)PHENYL]ISONICOTINIC ACID](/img/structure/B6392648.png)

![2-Amino-5-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6392674.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6392679.png)
